Cas no 2167919-71-1 (2-(Azepane-1-sulfonyl)-1-cyclopropylethan-1-amine)
2-(Azepane-1-sulfonyl)-1-cyclopropylethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1283713
- 2167919-71-1
- 2-(azepane-1-sulfonyl)-1-cyclopropylethan-1-amine
- 2-(Azepane-1-sulfonyl)-1-cyclopropylethan-1-amine
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- Inchi: 1S/C11H22N2O2S/c12-11(10-5-6-10)9-16(14,15)13-7-3-1-2-4-8-13/h10-11H,1-9,12H2
- InChI Key: ZNCSZNDQELFHFG-UHFFFAOYSA-N
- SMILES: S(CC(C1CC1)N)(N1CCCCCC1)(=O)=O
Computed Properties
- Exact Mass: 246.14019912g/mol
- Monoisotopic Mass: 246.14019912g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 71.8Ų
2-(Azepane-1-sulfonyl)-1-cyclopropylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1283713-1.0g |
2-(azepane-1-sulfonyl)-1-cyclopropylethan-1-amine |
2167919-71-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1283713-50mg |
2-(azepane-1-sulfonyl)-1-cyclopropylethan-1-amine |
2167919-71-1 | 50mg |
$851.0 | 2023-10-01 | ||
| Enamine | EN300-1283713-100mg |
2-(azepane-1-sulfonyl)-1-cyclopropylethan-1-amine |
2167919-71-1 | 100mg |
$892.0 | 2023-10-01 | ||
| Enamine | EN300-1283713-250mg |
2-(azepane-1-sulfonyl)-1-cyclopropylethan-1-amine |
2167919-71-1 | 250mg |
$933.0 | 2023-10-01 | ||
| Enamine | EN300-1283713-500mg |
2-(azepane-1-sulfonyl)-1-cyclopropylethan-1-amine |
2167919-71-1 | 500mg |
$974.0 | 2023-10-01 | ||
| Enamine | EN300-1283713-1000mg |
2-(azepane-1-sulfonyl)-1-cyclopropylethan-1-amine |
2167919-71-1 | 1000mg |
$1014.0 | 2023-10-01 | ||
| Enamine | EN300-1283713-2500mg |
2-(azepane-1-sulfonyl)-1-cyclopropylethan-1-amine |
2167919-71-1 | 2500mg |
$1988.0 | 2023-10-01 | ||
| Enamine | EN300-1283713-5000mg |
2-(azepane-1-sulfonyl)-1-cyclopropylethan-1-amine |
2167919-71-1 | 5000mg |
$2940.0 | 2023-10-01 | ||
| Enamine | EN300-1283713-10000mg |
2-(azepane-1-sulfonyl)-1-cyclopropylethan-1-amine |
2167919-71-1 | 10000mg |
$4360.0 | 2023-10-01 |
2-(Azepane-1-sulfonyl)-1-cyclopropylethan-1-amine Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-(Azepane-1-sulfonyl)-1-cyclopropylethan-1-amine
Introduction to 2-(Azepane-1-sulfonyl)-1-cyclopropylethan-1-amine (CAS No. 2167919-71-1)
2-(Azepane-1-sulfonyl)-1-cyclopropylethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2167919-71-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of both azepane and cyclopropyl functional groups, which contribute to its unique structural and pharmacological properties. The azepane ring system, a saturated eight-membered heterocycle containing nitrogen, is known for its stability and ability to mimic certain biological scaffolds, while the cyclopropyl group introduces rigidity and potential metabolic stability. Together, these features make 2-(Azepane-1-sulfonyl)-1-cyclopropylethan-1-amine a promising candidate for further exploration in drug discovery and development.
The synthesis of 2-(Azepane-1-sulfonyl)-1-cyclopropylethan-1-amine involves multi-step organic transformations, including cyclization, sulfonylation, and amination reactions. The introduction of the azepane moiety is typically achieved through cyclization of appropriate precursors, such as 1,4-diaminobutane derivatives, while the cyclopropyl group can be incorporated via nucleophilic substitution or metal-catalyzed coupling reactions. The sulfonamide functionality at the 1-position of the azepane ring enhances the compound's solubility and bioavailability, making it more suitable for biological assays. Recent advancements in synthetic methodologies have improved the efficiency and yield of these reactions, enabling larger-scale production for research purposes.
In recent years, 2-(Azepane-1-sulfonyl)-1-cyclopropylethan-1-amine has been studied for its potential pharmacological activities. The structural motifs present in this compound suggest that it may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary in vitro studies have indicated that derivatives of this compound exhibit inhibitory effects on certain enzymes associated with inflammation and pain signaling. The azepane ring's ability to mimic natural amino acid residues may facilitate binding to protein targets, while the sulfonamide group can serve as a hydrogen bond acceptor or participate in hydrophobic interactions. These properties make 2-(Azepane-1-sulfonyl)-1-cyclopropylethan-1-amine a valuable scaffold for designing novel therapeutic agents.
One of the most intriguing aspects of 2-(Azepane-1-sulfonyl)-1-cyclopropylethan-1-amine is its potential role in addressing unmet medical needs. For instance, compounds with similar structural features have shown promise in treating neurological disorders by modulating neurotransmitter activity. The cyclopropyl group's metabolic stability suggests that this compound may have a prolonged half-life in vivo, allowing for once-daily dosing regimens. Additionally, the sulfonamide moiety has been widely used in drug design due to its favorable pharmacokinetic properties. This combination of features positions 2-(Azepane-1-sulfonyl)-1-cyclopropylethan-1-amine as a versatile building block for medicinal chemists seeking to develop next-generation therapeutics.
The development of high-throughput screening (HTS) platforms has enabled researchers to rapidly assess the biological activity of compounds like 2-(Azepane-1-sulfonyl)-1-cyclopropylethan-1-amine against large libraries of targets. These screens have identified several hit compounds that warrant further optimization. Computational modeling techniques, such as molecular docking and quantum mechanical calculations, have been employed to predict binding affinities and interactions between this compound and potential targets. Such computational approaches not only accelerate virtual screening but also provide insights into structural modifications that could enhance potency and selectivity.
Another area of interest is the exploration of 2-(Azepane-1-sulfonyl)-1-cyclopropylethan-1-amine as a lead compound for drug discovery programs targeting neglected tropical diseases (NTDs). Many NTDs disproportionately affect developing regions due to limited access to effective treatments. The unique structural features of this compound may allow it to interact with enzymes or pathways that are specific to parasitic organisms or bacterial pathogens responsible for these diseases. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical candidates that can address global health challenges.
The future prospects for 2-(Azepane-1-sulfonyl)-1-cyclopropylethan-1-amine are promising, with ongoing research focusing on optimizing its synthetic routes and exploring new applications. Advances in biocatalysis and green chemistry may enable more sustainable production methods, reducing environmental impact while maintaining high yields. Additionally, novel analytical techniques are being developed to better characterize the physicochemical properties and pharmacokinetic behavior of this compound. These advancements will be crucial in advancing it from an academic curiosity to a viable therapeutic option.
In conclusion, 2-(Azepane-1-sulfonyl)-1-cyclopropylethan-1-amine (CAS No. 2167919-71-1) represents an exciting opportunity in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of an azepane scaffold with a cyclopropyl group makes it a versatile candidate for drug discovery programs targeting various diseases. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in developing innovative treatments for unmet medical needs worldwide.
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